

2-Hydroxy-3,4-dimethoxybenzaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-3,4-dimethoxybenzaldehyde

Cat. No.: B104142

[Get Quote](#)

Introduction: The Strategic Importance of Polysubstituted Benzaldehydes in Medicinal Chemistry

In the landscape of pharmaceutical research and development, the benzaldehyde scaffold remains a cornerstone for the synthesis of a vast array of therapeutic agents. The strategic placement of functional groups on the aromatic ring profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. **2-Hydroxy-3,4-dimethoxybenzaldehyde**, a polysubstituted aromatic aldehyde, represents a molecule of significant interest, embodying a unique combination of a reactive aldehyde, a chelating hydroxyl group, and electron-donating methoxy groups. This unique arrangement makes it a valuable precursor for the synthesis of novel heterocyclic compounds and other molecular frameworks with potential applications in drug discovery. This technical guide provides a comprehensive overview of its chemical characteristics, synthesis, spectroscopic profile, and potential applications, with a focus on its utility for researchers and professionals in drug development.

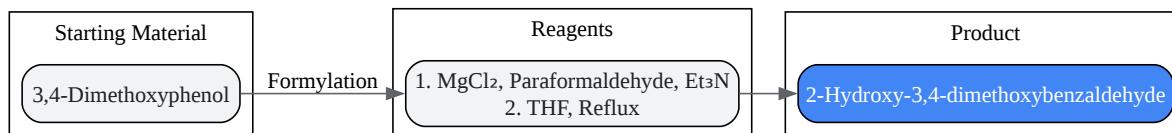
Physicochemical and Chemical Properties

A thorough understanding of the physicochemical properties of **2-Hydroxy-3,4-dimethoxybenzaldehyde** is fundamental to its application in organic synthesis and drug design.

Property	Value	Reference
CAS Number	19283-70-6	[1] [2] [3]
Molecular Formula	C ₉ H ₁₀ O ₄	[1] [4] [5]
Molecular Weight	182.17 g/mol	[1] [3] [4]
Appearance	Likely a solid at room temperature	Inferred from related isomers
Boiling Point	289.7 °C at 760 mmHg	[4]
Density	1.234 g/cm ³	[4]
Flash Point	114.5 °C	[4]
Solubility	Expected to be soluble in common organic solvents like methanol, ethanol, and acetone, with limited solubility in water.	Inferred from related isomers

The presence of both a hydroxyl and two methoxy groups on the benzaldehyde ring imparts a moderate polarity to the molecule. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, influencing its reactivity and spectroscopic properties. The molecule's stability is generally good under standard laboratory conditions, though it is advisable to store it in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases[\[2\]](#).

Synthesis of 2-Hydroxy-3,4-dimethoxybenzaldehyde: Plausible Synthetic Routes


While a specific, detailed, and peer-reviewed synthesis protocol for **2-Hydroxy-3,4-dimethoxybenzaldehyde** is not readily available in the searched literature, established organic chemistry principles and analogous syntheses of related compounds allow for the confident postulation of two primary synthetic routes.

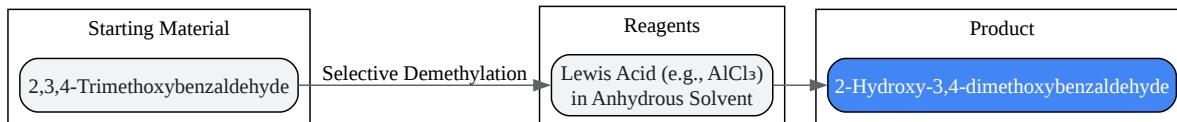
Route 1: Ortho-Formylation of 3,4-Dimethoxyphenol

The introduction of a formyl group at the ortho position to the hydroxyl group of a phenol is a well-established transformation. The Vilsmeier-Haack and Duff reactions are common methods for such formylations^[6]. A particularly relevant and regioselective method for the ortho-formylation of phenols has been described using anhydrous magnesium dichloride and paraformaldehyde^[7].

Experimental Protocol (Analogous to Hansen & Skattebøl, 2005)^[7]

- Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (e.g., argon).
- Reagent Addition: Anhydrous magnesium dichloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents) are added to the flask under a positive pressure of the inert gas. Anhydrous tetrahydrofuran (THF) is then added as the solvent.
- Base and Substrate Addition: Triethylamine (2.0 equivalents) is added dropwise, and the mixture is stirred for a short period. Subsequently, a solution of 3,4-dimethoxyphenol (1.0 equivalent) in anhydrous THF is added dropwise.
- Reaction Conditions: The reaction mixture is heated to reflux (approximately 75 °C) for 4 hours.
- Work-up and Purification: After cooling to room temperature, the reaction is quenched with a dilute acid (e.g., 1 N HCl). The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield **2-Hydroxy-3,4-dimethoxybenzaldehyde**.

[Click to download full resolution via product page](#)


Caption: Proposed synthesis of **2-Hydroxy-3,4-dimethoxybenzaldehyde** via ortho-formylation.

Route 2: Selective Demethylation of 2,3,4-Trimethoxybenzaldehyde

The selective demethylation of a methoxy group ortho to an aldehyde can be achieved using specific reagents. Lewis acids like aluminum chloride or magnesium iodide have been employed for the regioselective demethylation of polymethoxy-substituted aromatic compounds^{[8][9]}.

*Experimental Protocol (Conceptual)

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere, 2,3,4-trimethoxybenzaldehyde (1.0 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
- **Reagent Addition:** A Lewis acid such as aluminum chloride (1.1-1.5 equivalents) is added portion-wise at a controlled temperature (e.g., 0 °C).
- **Reaction Monitoring:** The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up and Purification:** The reaction is carefully quenched with ice-water and acidified. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved via column chromatography.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis via selective demethylation.

Spectroscopic Characterization

The structural elucidation of **2-Hydroxy-3,4-dimethoxybenzaldehyde** relies on a combination of spectroscopic techniques. While a complete set of spectra for this specific compound is not publicly available, its expected spectral characteristics can be accurately predicted based on the analysis of its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet between δ 9.5-10.5 ppm), the phenolic hydroxyl proton (a broad singlet, potentially downfield due to hydrogen bonding), two methoxy groups (singlets around δ 3.8-4.0 ppm), and two aromatic protons (likely appearing as doublets in the aromatic region, δ 6.5-7.5 ppm).
- ¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde at a downfield chemical shift (around δ 190 ppm). The aromatic carbons will appear in the δ 110-160 ppm region, with those attached to oxygen atoms resonating at lower fields. The carbons of the two methoxy groups will be observed as distinct signals around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

- A broad O-H stretching band for the hydroxyl group (around 3200-3400 cm^{-1}).

- C-H stretching vibrations for the aromatic ring and the aldehyde group (around 3000-3100 cm^{-1} and 2700-2900 cm^{-1} , respectively).
- A strong C=O stretching vibration for the aldehyde carbonyl group (around 1650-1680 cm^{-1}).
- C-O stretching bands for the methoxy and hydroxyl groups (in the 1000-1300 cm^{-1} region).
- C=C stretching vibrations for the aromatic ring (in the 1400-1600 cm^{-1} region).

Mass Spectrometry (MS)

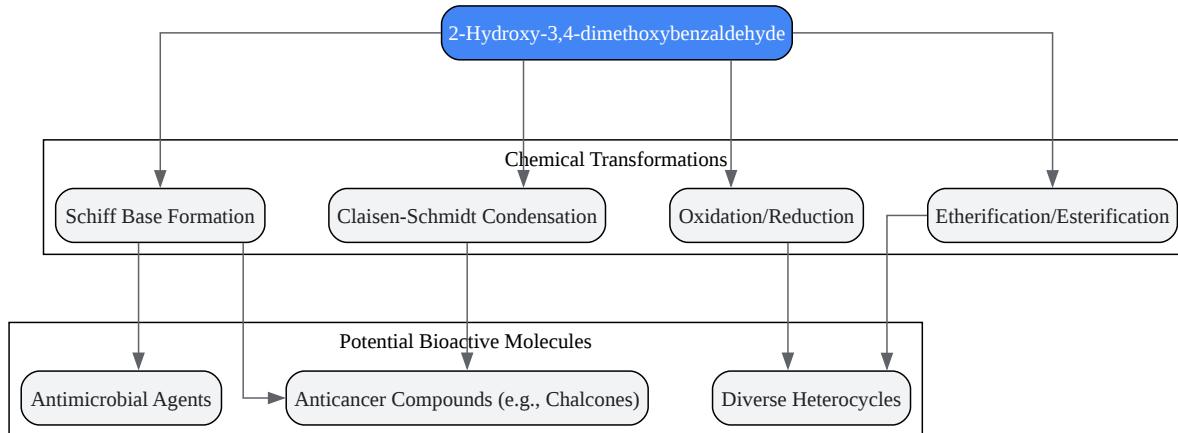
The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of the compound (m/z 182.17). Fragmentation patterns will likely involve the loss of the formyl group (CHO), methyl groups (CH_3), and other characteristic fragments. Predicted collision cross-section data for various adducts of **2-hydroxy-3,4-dimethoxybenzaldehyde** is available[5].

Applications in Drug Discovery and Development

The structural motifs present in **2-Hydroxy-3,4-dimethoxybenzaldehyde** suggest its significant potential as a building block for the synthesis of various biologically active molecules. The demonstrated activities of its close isomers provide a strong rationale for exploring its utility in several therapeutic areas.

Antimicrobial and Antifungal Agents

Numerous studies have highlighted the antimicrobial and antifungal properties of hydroxy- and methoxy-substituted benzaldehydes. For instance, 2-hydroxy-4-methoxybenzaldehyde has shown activity against both Gram-positive and Gram-negative bacteria, as well as the fungus *Candida albicans*[10]. It has also been shown to be effective against *Staphylococcus aureus*, including methicillin-resistant strains (MRSA), by disrupting the cell membrane[2]. Another related compound, 2,3-dihydroxybenzaldehyde, exhibits antimicrobial activity against bovine mastitis-causing *S. aureus*. The combination of a hydroxyl and two methoxy groups in **2-Hydroxy-3,4-dimethoxybenzaldehyde** makes it a promising scaffold for the development of new antimicrobial and antifungal agents.


Compound	Organism	Activity	Reference
2-Hydroxy-4-methoxybenzaldehyde	<i>S. aureus</i>	MIC: 1024 µg/mL	[2]
2-Hydroxy-4-methoxybenzaldehyde	Various bacteria and fungi	MICs: 80-300 µg/mL	[10]
2,3-Dihydroxybenzaldehyde	Bovine mastitis <i>S. aureus</i>	MIC ₅₀ : 500 mg/L	

Anticancer Drug Discovery

Derivatives of salicylaldehyde (2-hydroxybenzaldehyde) have been extensively studied for their anticancer properties. The ability of the ortho-hydroxyl and aldehyde groups to form Schiff bases with amines allows for the creation of a wide range of derivatives with diverse biological activities. For example, salicylaldehyde benzoylhydrazone have demonstrated potent activity against leukemic cell lines. Cinnamaldehyde-based chalcones, which can be synthesized from benzaldehydes, have also shown inhibitory effects against human colon cancer cells. The substitution pattern of **2-Hydroxy-3,4-dimethoxybenzaldehyde** provides a unique starting point for the synthesis of novel chalcones, Schiff bases, and other heterocyclic compounds with potential as anticancer agents.

As a Versatile Synthetic Intermediate

Beyond its intrinsic biological activities, **2-Hydroxy-3,4-dimethoxybenzaldehyde** is a valuable intermediate in organic synthesis. The aldehyde group can undergo a variety of transformations, including oxidation, reduction, and condensation reactions (e.g., Knoevenagel, Wittig, and Claisen-Schmidt reactions) to build more complex molecular architectures[\[1\]](#). The phenolic hydroxyl group can be alkylated or acylated to further modify the molecule's properties. This versatility makes it a key starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. For example, 3,4-dimethoxybenzaldehyde is a crucial intermediate in the synthesis of the anti-HIV agent (+)-lithospermic acid and various other pharmaceuticals.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 19283-70-6|2-Hydroxy-3,4-dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 2-Hydroxy-3,4-dimethoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. PubChemLite - 2-hydroxy-3,4-dimethoxybenzaldehyde (C9H10O4) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]

- 8. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against *Fusarium graminearum*, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Hydroxy-3,4-dimethoxybenzaldehyde: A Technical Guide for Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104142#2-hydroxy-3-4-dimethoxybenzaldehyde-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com